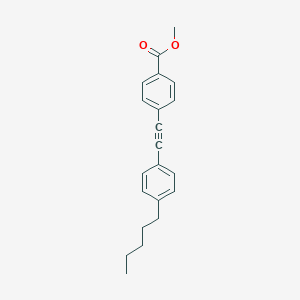

Methyl 4-((4-pentylphenyl)ethynyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-(4-pentylphenyl)ethynyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O2/c1-3-4-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21(22)23-2/h7-10,13-16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOUBHHAAWURLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysts

The Sonogashira coupling reaction is the cornerstone of this synthesis, enabling the formation of the carbon-ethynyl bond between methyl 4-iodobenzoate and 4-pentylphenylacetylene. This cross-coupling reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in an inert atmosphere. The mechanism involves oxidative addition of the aryl halide to palladium, transmetallation with the copper-acetylide complex, and reductive elimination to yield the coupled product.

Table 1: Standard Sonogashira Coupling Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |

| Co-catalyst | CuI (2–5 mol%) |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Temperature | 60–80°C under nitrogen or argon |

| Reaction Time | 12–24 hours |

| Yield (Typical) | 70–85% (literature-based estimate) |

The choice of solvent and base significantly impacts reaction efficiency. Triethylamine or diisopropylamine is commonly used to neutralize hydrogen iodide generated during the reaction.

Optimization of Reaction Conditions

Key optimization parameters include:

-

Catalyst Loading : Reducing palladium loadings to 0.5–1 mol% with ligand systems like P(t-Bu)₃ improves cost-effectiveness without compromising yield.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification. THF offers a balance between reactivity and ease of workup.

-

Temperature Control : Elevated temperatures (80°C) accelerate reaction kinetics but risk side reactions, such as homo-coupling of acetylene species.

Workup and Purification Techniques

Critical steps to prevent hydrolysis of the methyl ester include:

-

pH Control : Maintaining a neutral to slightly basic pH during extraction minimizes ester degradation.

-

Solvent Extraction : Methylene chloride or toluene effectively partitions the ester into the organic phase, especially when the aqueous phase is saturated with NaCl.

-

Temperature Management : Cooling the reaction mixture to 5–10°C before pH adjustment enhances product stability.

Alternative Synthetic Routes

While the Sonogashira coupling dominates, alternative strategies have been explored:

-

Negishi Coupling : Utilizes organozinc reagents but requires stringent anhydrous conditions.

-

Direct Alkyne Alkylation : Limited by regioselectivity challenges in unsymmetrical systems.

These methods are less favorable due to lower yields or operational complexity compared to Sonogashira protocols.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

-

NMR Spectroscopy : ¹H NMR confirms the presence of the pentyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–8.0 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 306.4 aligns with the compound’s molecular weight.

-

HPLC Purity : Reverse-phase HPLC with UV detection typically achieves >95% purity after column chromatography.

Challenges and Considerations in Scale-Up

Industrial-scale production faces hurdles:

-

Catalyst Cost : Palladium-based catalysts necessitate efficient recycling strategies.

-

Purification Complexity : Column chromatography is impractical for large batches; distillation or crystallization alternatives are under investigation.

-

Byproduct Management : Homo-coupled diarylacetylenes require careful separation via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-pentylphenyl)ethynyl)benzoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-((4-pentylphenyl)ethynyl)benzoate has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 4-((4-pentylphenyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may have biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

ToA-1 (N-methyl-N-(4-((4-pentylphenyl)ethynyl)phenyl)acetamide)

- Structure : Replaces the methyl ester with an N-methylacetamide group.

- Synthesis: Similar Sonogashira coupling but followed by amidation.

- Application : Exhibits liquid crystalline behavior due to rigid biphenylacetylene core and flexible pentyl chain .

- Key Difference : The acetamide group enhances hydrogen bonding, influencing mesophase stability compared to the ester group in the target compound .

4-((4-Methoxyphenyl)ethynyl)benzoate

- Structure : Methoxy substituent instead of pentyl.

- Synthesis : Yield of 79% under alkaline hydrolysis conditions (THF/MeOH/KOH) .

- Application : Primarily a synthetic intermediate; the methoxy group increases electron density, altering reactivity in subsequent derivatization .

MAPEB (Methyl 4-((4-aminophenyl)ethynyl)benzoate)

- Structure: Amino group replaces pentyl, creating a donor-π-acceptor (D-π-A) system.

- Synthesis: Aerobic Sonogashira coupling with high yield.

- Application : Demonstrates optical limiting properties under laser excitation due to enhanced intramolecular charge transfer .

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoate (Compound 51)

- Structure : Bulky tetrahydronaphthalenyl group replaces pentylphenyl.

- Synthesis: Sonogashira coupling followed by deprotection.

- Application : Designed for drug delivery systems; steric bulk impacts solubility and pharmacokinetics .

Physicochemical and Electronic Properties

Electronic Effects

- MAPEB: Amino group acts as a strong electron donor, redshifted absorption (λₐᵦₛ ~ 450 nm) .

- Target Compound : Pentyl chain is electron-neutral; absorption primarily in UV range.

- Ethyl 4-(carbamoylamino)benzoate (): Urea group introduces hydrogen bonding, shifting reactivity toward enzyme inhibition .

Material Science

Biological Activity

Methyl 4-((4-pentylphenyl)ethynyl)benzoate, also known by its CAS number 109083-04-7, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a pentylphenyl ethynyl group. Its molecular formula is C20H24O2, and it has a molecular weight of approximately 296.41 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethynyl and benzoate groups suggests potential interactions with cell membranes and signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for various receptors, influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The IC50 values for different cell lines ranged from 10 to 30 µM, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL, suggesting that it could be an effective antimicrobial agent.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with the compound, with flow cytometry revealing increased apoptosis rates compared to control groups.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 50 | 40 |

| 30 | 25 | 70 |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that at a concentration of 25 µg/mL, the compound effectively inhibited bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.